molecular formula C13H21NO4 B1527671 (S)-5-tert-Butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate CAS No. 1129634-43-0

(S)-5-tert-Butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate

Cat. No. B1527671
M. Wt: 255.31 g/mol
InChI Key: PCTAHDKKGGKHQK-VIFPVBQESA-N
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Description

“(S)-5-tert-Butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate” is a chemical compound with the CAS Number: 1129634-43-0 . It has a molecular weight of 255.31 . The IUPAC name for this compound is 5-(tert-butyl) 6-methyl (S)-5-azaspiro [2.4]heptane-5,6-dicarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-13(5-6-13)7-9(14)10(15)17-4/h9H,5-8H2,1-4H3/t9-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound has a boiling point of 328.9±35.0 C at 760 mmHg . The physical form of this compound is liquid .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : The compound “(S)-tert-Butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate” is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
    • Results or Outcomes : The outcomes of the application of this compound in these fields were not specified in the source .
  • Scientific Field: Organic Chemistry

    • Application : The compound “5-oxa-6-azaspiro[2.4]heptane-1-carboxylates” undergoes reductive cleavage and subsequent transformations .
    • Methods of Application : Treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid leads to cleavage of the N–O bond in the isoxazolidine ring with formation of 1,3-amino alcohols .
    • Results or Outcomes : The subsequent cyclization under the reaction conditions yields bi- or tricyclic lactams or lactones with retention of the three-membered ring .
  • Scientific Field: Medicinal Chemistry

    • Application : The compound “(S)-5-Boc-5-azaspiro heptane-6-carboxylate Acid” is a spiro cyclopropyl proline derivative that may inhibit peptide deformylase (PDF) to help fight against horrifying antibiotics resistance .
    • Results or Outcomes : The outcomes of the application of this compound in these fields were not specified in the source .
  • Scientific Field: Organic Chemistry
    • Application : The compound “methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride” is used in various areas of research .
    • Results or Outcomes : The outcomes of the application of this compound in these fields were not specified in the source .
  • Scientific Field: Organic Chemistry
    • Application : The compound “methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride” is used in various areas of research .
    • Results or Outcomes : The outcomes of the application of this compound in these fields were not specified in the source .

Safety And Hazards

The safety information available indicates that this compound is harmful . The hazard statements include H302 . The precautionary statements include P264, P270, P330, P501 .

properties

IUPAC Name

5-O-tert-butyl 6-O-methyl (6S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-13(5-6-13)7-9(14)10(15)17-4/h9H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTAHDKKGGKHQK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727316
Record name 5-tert-Butyl 6-methyl (6S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-tert-Butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate

CAS RN

1129634-43-0
Record name 5-tert-Butyl 6-methyl (6S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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